molecular formula C28H38N4O7S B12971381 (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid

Cat. No.: B12971381
M. Wt: 574.7 g/mol
InChI Key: LNTBOXLAFGSUJO-QHCPKHFHSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, amino, and pentamethylchroman-6-yl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)butanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)hexanoic acid

Uniqueness

The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H38N4O7S

Molecular Weight

574.7 g/mol

IUPAC Name

(2S)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H38N4O7S/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34)/t23-/m0/s1

InChI Key

LNTBOXLAFGSUJO-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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